3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15984576
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 3-(1-aminoethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C11H16N2O/c1-7(12)9-6-8-4-2-3-5-10(8)13-11(9)14/h6-7H,2-5,12H2,1H3,(H,13,14) |
| Standard InChI Key | HBRVQMOVCIUOKU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC2=C(CCCC2)NC1=O)N |
Introduction
3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a chemical compound characterized by its unique tetrahydroquinoline structure. This bicyclic compound contains a quinoline moiety with an aminoethyl group attached to the nitrogen atom at the 3-position, contributing to its biological activity and potential therapeutic applications. The molecular formula for this compound is C11H16N2O, with a molecular weight of approximately 192.26 g/mol .
Biological Activities and Potential Applications
Research indicates that 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibits significant biological activities, making it a candidate for further pharmacological studies. While specific biological activities are not detailed in the available sources, compounds with similar structures have shown antitumor, antimicrobial, and antiproliferative properties.
Synthesis Methods
Several methods have been developed for synthesizing this compound, though specific details on these methods are not provided in the available literature. Generally, synthesis approaches for similar compounds involve multi-step reactions starting from simpler precursors.
Safety and Handling
The compound is classified as a hazardous substance with potential for skin and eye irritation, as well as respiratory system toxicity. It is recommended for use only in research and development settings under the supervision of a qualified individual. Proper handling includes avoiding contact with skin and eyes, using adequate ventilation, and storing it in a cool, dry place away from incompatible substances .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 6-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one | Antitumor properties | |
| 3-Amino-5,6,7,8-tetrahydro-2-naphthol | Antimicrobial activity | |
| 8-Aminoquinoline | Antiproliferative metallo-drugs |
The unique structural features of 3-(1-Aminoethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one, particularly its aminoethyl substitution, enhance its solubility and bioavailability compared to similar compounds, potentially contributing to its therapeutic effects.
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